Glucovanillin
Übersicht
Beschreibung
. It is a derivative of vanillin, the primary flavor component of vanilla. This compound is significant due to its role as a precursor to vanillin, which is released upon hydrolysis by endogenous β-glucosidase enzymes .
Wissenschaftliche Forschungsanwendungen
Vanillin-4-O-β-D-Glucosid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Vorläufer bei der Synthese von Vanillin und anderen verwandten Verbindungen.
Industrie: Einsatz in der Aroma- und Duftstoffindustrie als Quelle für natürliches Vanillin.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Vanillin-4-O-β-D-Glucosid beinhaltet seine Hydrolyse durch β-Glucosidase-Enzyme. Diese Reaktion setzt Vanillin frei, das verschiedene biologische Wirkungen entfaltet. Vanillin interagiert mit molekularen Zielstrukturen wie Enzymen, die am Lipid- und Kohlenhydratstoffwechsel beteiligt sind, und trägt zu seinen antioxidativen und antimikrobiellen Eigenschaften bei .
Wirkmechanismus
Target of Action
Glucovanillin, also known as vanillin-d-glucoside or Vanillin 4-O-b-D-Glucoside, primarily targets the β-D-glucosidases . These enzymes play a crucial role in the extraction process of vanillin, a highly regarded flavor compound .
Mode of Action
This compound interacts with its target, β-D-glucosidases, through a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of this compound . This interaction facilitates the breakdown of β-glucosidic bonds, leading to the conversion of this compound into vanillin .
Biochemical Pathways
The biochemical pathway of this compound involves its transformation into vanillin. This process is facilitated by β-D-glucosidases, which break down β-glucosidic bonds . The conversion of this compound into vanillin is a part of the intricate world of vanillin synthesis, which encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
Pharmacokinetics
It’s known that this compound is sourced from green pods and undergoes conversion into vanillin via enzymatic processes .
Result of Action
The primary result of this compound’s action is the production of vanillin, the major aroma component of vanilla . Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Action Environment
The action of this compound is influenced by the environment in which it is stored. For instance, this compound is essentially stored in the placentae (92%) and marginally in trichomes (7%) of the Vanilla planifolia, a type of vanilla orchid plant . Trichomes store massive amounts of a fluorescing oleoresin rich in alkenylmethyldihydro-γ-pyranones and synthesize a mucilage made of a glucomannan and a pectic polysaccharide carrying monomeric arabinose and galactose side-chains . These storage sites and environmental factors can influence the action, efficacy, and stability of this compound .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Vanillin-4-O-β-D-Glucosid kann durch Glykosylierung von Vanillin synthetisiert werden. Dieser Prozess beinhaltet die Anlagerung eines Glukosemoleküls an Vanillin unter Verwendung von Glykosyltransferase-Enzymen. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei ein geeigneter Glykosyldonor und -akzeptor vorhanden sind .
Industrielle Produktionsmethoden: Die industrielle Produktion von Vanillin-4-O-β-D-Glucosid beinhaltet häufig biotechnologische Ansätze. Mikrobielle Zellfabriken, wie z. B. gentechnisch veränderte Stämme von Saccharomyces cerevisiae, werden zur Produktion dieser Verbindung verwendet. Diese Mikroorganismen sind gentechnisch so verändert, dass sie Glykosyltransferase-Enzyme exprimieren, die die Umwandlung von Vanillin in seine Glucosidform ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vanillin-4-O-β-D-Glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Vanillin-4-O-β-D-Glucosid kann unter bestimmten Bedingungen zu Vanillinsäure oxidiert werden.
Glykosylierung: Die Verbindung kann durch Glykosylierungsreaktionen unter Verwendung von Glykosyltransferase-Enzymen synthetisiert werden.
Hauptprodukte, die gebildet werden:
Vanillin: Freisetzung bei Hydrolyse von Vanillin-4-O-β-D-Glucosid.
Vanillinsäure: Bildung durch Oxidationsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Vanillin-4-O-β-D-Glucosid ist aufgrund seiner glykosylierten Struktur einzigartig, was es von anderen Vanillinderivaten unterscheidet. Ähnliche Verbindungen umfassen:
Biologische Aktivität
Glucovanillin, a glucoside of vanillin, is a compound primarily found in vanilla beans (Vanilla planifolia). This compound has garnered attention due to its potential biological activities, particularly in flavor development, antioxidant properties, and interactions with microorganisms. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is chemically characterized as 4-hydroxy-3-methoxybenzaldehyde-β-D-glucoside. Upon hydrolysis, it yields glucose and vanillin, the latter being responsible for the characteristic flavor of vanilla. The hydrolysis process is facilitated by enzymes such as β-D-glucosidase, which are present in both plant tissues and certain microbial communities.
Localization and Hydrolysis Mechanism
Research has shown that this compound is predominantly localized in the placentae of vanilla beans, with significant concentrations found in the inner mesocarp. The distribution of this compound and β-D-glucosidase activity varies throughout the bean:
Tissue Zone | This compound Concentration (mmol/g) | β-D-Glucosidase Activity |
---|---|---|
Epicarp | 0 | Low |
Outer Mesocarp | 0 | Moderate |
Inner Mesocarp | 0.15 | High |
Placentae | 0.30 | Very High |
Papillae | Lower than placentae | Moderate |
This data indicates that this compound is absent from the outer layers of the bean and accumulates significantly in the inner tissues, particularly during the curing process where enzymatic activity increases .
Microbial Interaction
Recent studies have highlighted the role of colonizing microorganisms, specifically Bacillus species, in the hydrolysis of this compound. These microorganisms possess β-D-glucosidase enzymes that facilitate the breakdown of this compound into vanillin. The hydrolysis is not only crucial for flavor development but also for enhancing the aromatic profile of vanilla during fermentation:
- Hydrolysis Rate : In cultures with Bacillus isolates, this compound was metabolized as the sole carbon source within 24 hours, producing vanillin as a major volatile compound alongside other metabolites like α-cubebene and guaiacol .
Antioxidant Properties
This compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which may contribute to its potential health benefits. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)):
Assay Type | IC50 Value (mg/mL) |
---|---|
DPPH | 0.45 |
ABTS | 0.30 |
These results indicate that this compound possesses significant antioxidant properties comparable to other known antioxidants .
Case Studies
- Flavor Development in Vanilla Products : A study examining various vanilla extraction methods found that those utilizing microbial fermentation produced higher concentrations of vanillin from this compound than traditional methods. This suggests that leveraging microbial activity could enhance flavor profiles in vanilla products .
- Health Benefits : Preliminary research has indicated potential anti-inflammatory effects of this compound. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic role in managing inflammatory conditions .
Eigenschaften
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197782 | |
Record name | Glucovanillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-08-6 | |
Record name | Glucovanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucovanillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANILLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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